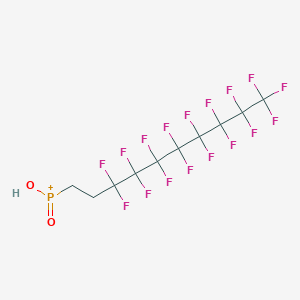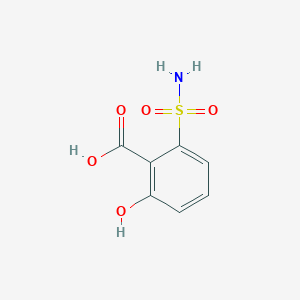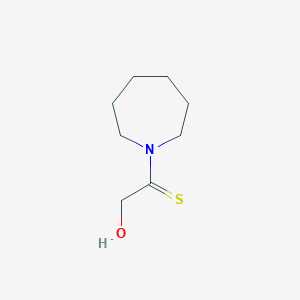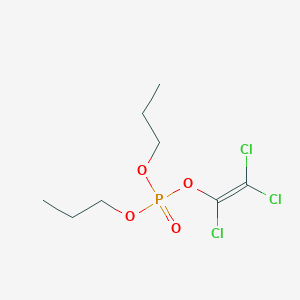
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C7H4BF7N2. It is a white to off-white solid that is soluble in acetonitrile and dimethyl sulfoxide. This compound is known for its use as a reagent in organic synthesis, particularly in ligand-directed C-H arylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-(trifluoromethyl)aniline. The process involves the reaction of 4-(trifluoromethyl)aniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of tetrafluoroboric acid to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is typically stored under inert atmosphere in a refrigerator to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling Reactions: It can couple with phenols and amines to form azo compounds
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium nitrite and hydrochloric acid for diazotization.
- Tetrafluoroboric acid for the formation of the diazonium salt.
- Reducing agents like sodium sulfite for reduction reactions .
Major Products Formed
The major products formed from reactions involving this compound include:
- Azo compounds from coupling reactions.
- Amines from reduction reactions.
- Substituted aromatic compounds from electrophilic aromatic substitution .
Scientific Research Applications
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for ligand-directed C-H arylation, which is a valuable tool in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of dyes and pigments through azo coupling reactions
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion can act as an electrophile in substitution reactions, a coupling partner in azo coupling reactions, and can be reduced to form amines. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate can be compared with other diazonium salts such as:
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain reactions.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of a trifluoromethyl group, which affects its reactivity and applications.
4-Methoxybenzenediazonium tetrafluoroborate: Contains a methoxy group, which also influences its reactivity and use in different chemical reactions
This compound is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H4BF7N2 |
|---|---|
Molecular Weight |
259.92 g/mol |
IUPAC Name |
4-(trifluoromethyl)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C7H4F3N2.BF4/c8-7(9,10)5-1-3-6(12-11)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 |
InChI Key |
GDXCHUYNORMPJX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1C(F)(F)F)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)


![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)





